N,N-dimethylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N,N-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylimidazo[1,2-a]pyridin-3-amine can be achieved through various synthetic routes. One common method involves the three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide. This reaction is typically carried out in the presence of a catalyst such as β-cyclodextrin–SO3H under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
Scientific Research Applications
N,N-dimethylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tuberculosis activity, the compound is believed to inhibit the synthesis of essential bacterial proteins, thereby preventing the growth and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt bacterial protein synthesis is a key aspect of its mechanism of action .
Comparison with Similar Compounds
N,N-dimethylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant anti-tuberculosis activity and are structurally similar to this compound.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds are used in the treatment of various diseases, including insomnia and Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern and its potential for use in drug discovery, particularly for infectious diseases .
Biological Activity
N,N-Dimethylimidazo[1,2-a]pyridin-3-amine, commonly referred to as 2,7-dimethylimidazo[1,2-a]pyridin-3-amine, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃, with a molecular weight of 161.21 g/mol. The compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of methyl groups at positions 2 and 7 allows for further chemical modifications that can enhance its biological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). In vitro studies have shown that this compound can reduce bacterial growth by up to 90%, indicating potent anti-TB activity. The mechanism involves interaction with bacterial enzymes critical for replication and survival .
Anticancer Activity
Research indicates that this compound may also induce apoptosis in cancer cells by modulating specific signaling pathways. This suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence the biological activity of derivatives. For instance, compounds with various substitutions at different positions have been synthesized and evaluated for their anti-TB activity. Notably, compounds that target the QcrB enzyme of M. tuberculosis have shown promising results in inhibiting bacterial growth .
Study on Antituberculosis Activity
A study conducted on several imidazo[1,2-a]pyridine derivatives highlighted the effectiveness of this compound against MDR-TB. The compound was found to inhibit the growth of M. tuberculosis with an EC50 value indicating significant potency compared to existing treatments .
Cytotoxicity Assays
In cytotoxicity assays using ScN2a cells infected with prion strains, this compound was assessed for its safety profile. The LD50 values indicated a favorable safety margin for therapeutic applications, suggesting that it could be developed further for clinical use without significant cytotoxic effects at therapeutic concentrations .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2,6-Dimethylimidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine | Antituberculosis activity |
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | Imidazo[1,2-a]pyridine | Anti-tuberculosis activity |
6-Methylimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Potential mutagenicity |
This table illustrates how structural variations among related compounds can lead to differing biological activities. The unique substitution pattern of this compound contributes to its specific interactions and efficacy against resistant strains of pathogens.
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,N-dimethylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H11N3/c1-11(2)9-7-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3 |
InChI Key |
ICLNJUIMEDULSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
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